![molecular formula C17H18N2O4S B2791665 4-((4-methoxyphenyl)thio)-N-(3-nitrophenyl)butanamide CAS No. 941925-02-6](/img/structure/B2791665.png)
4-((4-methoxyphenyl)thio)-N-(3-nitrophenyl)butanamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the amide bond, the introduction of the methoxy group, and the introduction of the nitro group. The exact methods would depend on the specific conditions and starting materials .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it is used. The nitro group is often reactive and could undergo reduction to form an amine. The methoxy group could potentially be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amide and nitro groups could make it more soluble in polar solvents. Its melting and boiling points would depend on the strength of the interactions between its molecules .Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s used as a drug, its mechanism would depend on how it interacts with biological molecules in the body. If it’s used in a chemical reaction, its mechanism would depend on the other reactants and conditions .
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future studies might focus on testing its efficacy and safety in biological systems. If it’s a reagent in chemical reactions, future research might explore its reactivity under various conditions .
properties
IUPAC Name |
4-(4-methoxyphenyl)sulfanyl-N-(3-nitrophenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-23-15-7-9-16(10-8-15)24-11-3-6-17(20)18-13-4-2-5-14(12-13)19(21)22/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDRBPWGCMFOOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-methoxyphenyl)thio)-N-(3-nitrophenyl)butanamide |
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